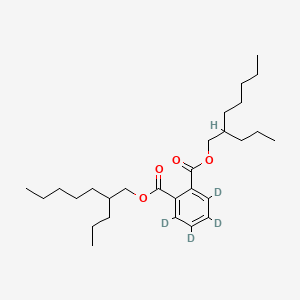

Bis(2-propylheptyl) Phthalate-d4

Description

Properties

IUPAC Name |

bis(2-propylheptyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O4/c1-5-9-11-17-23(15-7-3)21-31-27(29)25-19-13-14-20-26(25)28(30)32-22-24(16-8-4)18-12-10-6-2/h13-14,19-20,23-24H,5-12,15-18,21-22H2,1-4H3/i13D,14D,19D,20D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTYUOIVEVPTXFX-OLNJRPQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCC)COC(=O)C1=CC=CC=C1C(=O)OCC(CCC)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC(CCC)CCCCC)C(=O)OCC(CCC)CCCCC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801334646 | |

| Record name | Bis(2-propylheptyl) Phthalate-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801334646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346601-46-4 | |

| Record name | Bis(2-propylheptyl) Phthalate-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801334646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(2-propylheptyl) Phthalate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis(2-propylheptyl) Phthalate-d4 (DPHP-d4), a deuterated analogue of the high molecular weight phthalate (B1215562), Di(2-propylheptyl) phthalate (DPHP). This document is intended for professionals in research, scientific, and drug development fields who utilize stable isotope-labeled compounds as internal standards or tracers in analytical and metabolic studies.

Core Concepts and Applications

This compound is a synthetic, isotopically-labeled organic compound where four hydrogen atoms on the benzene (B151609) ring of the phthalate molecule have been replaced with deuterium.[1][2] This labeling provides a distinct mass difference from its unlabeled counterpart, DPHP, without significantly altering its chemical properties. This key characteristic makes DPHP-d4 an invaluable tool in analytical chemistry.

Its primary application is as a stable isotope marker and internal standard for quantitative analysis in various analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) spectroscopy[1]

-

Gas Chromatography-Mass Spectrometry (GC-MS)[3]

-

Liquid Chromatography-Mass Spectrometry (LC-MS)[3]

In these applications, a known quantity of DPHP-d4 is added to a sample. By comparing the instrument's response to the labeled and unlabeled compounds, precise quantification of the unlabeled DPHP in the sample can be achieved, correcting for variations in sample preparation and instrument performance.[3] Furthermore, its use as a tracer allows for the investigation of the absorption, distribution, metabolism, and excretion (ADME) of DPHP in biological systems.[3]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value |

| Chemical Formula | C₂₈H₄₂D₄O₄ |

| Molecular Weight | 450.7 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | ~330 °C (decomposes)[1] |

| Density | ~0.984 g/cm³[1] |

| Solubility | Soluble in organic solvents such as ethanol, ether, and dichloromethane.[1] Insoluble in water. |

| CAS Number | 1346601-46-4 |

| Unlabeled CAS Number | 53306-54-0[2] |

| Synonyms | Phthalic acid bis(2-propylheptyl) ester-d4, 1,2-Benzenedicarboxylic-d4 Acid 1,2-Bis(2-propylheptyl)ester-d4[3] |

Experimental Protocols and Methodologies

The following sections detail the experimental methodologies where this compound is commonly employed.

Use as an Internal Standard in Human Biomonitoring (LC-MS/MS)

This compound is utilized in human biomonitoring studies to quantify exposure to its unlabeled analogue, DPHP. A common application involves the analysis of urine samples to measure DPHP metabolites.

Sample Preparation:

-

Urine samples are collected over a specified period (e.g., 48 hours).[4]

-

A known amount of an internal standard mixture, including deuterated metabolites of DPHP-d4, is added to each urine sample.

-

The samples undergo enzymatic hydrolysis to cleave any conjugated metabolites.[4]

-

Solid-phase extraction (SPE) is then performed to clean up the sample and concentrate the analytes of interest.

-

The purified extract is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

Instrumental Analysis (HPLC-ESI-MS/MS):

-

Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18) to separate the metabolites.

-

Ionization: The eluent from the HPLC is introduced into an electrospray ionization (ESI) source.

-

Mass Spectrometric Detection: A tandem mass spectrometer is used for the detection and quantification of the DPHP metabolites and their deuterated internal standards. The instrument is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Toxicokinetic Studies in Animal Models

DPHP-d4 is administered to animal models, such as rats, to study the toxicokinetics of DPHP.

Study Design:

-

Animals are administered a single oral dose of this compound.

-

Blood and urine samples are collected at various time points post-administration.

-

The concentrations of DPHP-d4 and its metabolites in the collected samples are determined using analytical methods like LC-MS/MS.

This allows for the determination of key toxicokinetic parameters, including absorption, distribution, metabolism, and excretion rates.

Metabolic Pathways and Biological Interactions

The metabolic fate of Di(2-propylheptyl) phthalate (DPHP) has been investigated using its deuterated form. The primary metabolic pathway involves the initial hydrolysis of one of the ester bonds to form mono-(2-propylheptyl) phthalate (MPHP). This is followed by further oxidation of the alkyl side chain.

The major oxidized metabolites identified in urine include:

-

mono-(propyl-6-hydroxyheptyl) phthalate (OH-MPHP)

-

mono-(propyl-6-oxoheptyl) phthalate (oxo-MPHP)

-

mono-(propyl-6-carboxyhexyl) phthalate (cx-MPHxP)[5]

A simplified diagram of this metabolic pathway is presented below.

References

- 1. chembk.com [chembk.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Exposure marker discovery of di-2(propylheptyl) phthalate using ultra-performance liquid chromatography-mass spectrometry and a rat model - PMC [pmc.ncbi.nlm.nih.gov]

Bis(2-propylheptyl) Phthalate-d4 chemical properties

An In-depth Technical Guide to Bis(2-propylheptyl) Phthalate-d4

This guide provides a comprehensive overview of the chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is the deuterated form of Bis(2-propylheptyl) Phthalate (B1215562) (DPHP), a high molecular weight phthalate used as a plasticizer.[1] The deuterium (B1214612) labeling makes it a valuable tool in various analytical and research applications, particularly as an internal standard for quantitative analysis.[2] The deuterium atoms are located on the benzene (B151609) ring.[3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C28H42D4O4 | [2][3][4] |

| Molecular Weight | 450.69 g/mol | [2][3][4][5] |

| CAS Number | 1346601-46-4 | [2][3][4][5][6] |

| Unlabelled CAS Number | 53306-54-0 | [1][3][4] |

| Appearance | Colorless liquid | [7] |

| Boiling Point | ~330 °C (decomposes) | [7] |

| Density | ~0.984 g/cm³ | [7] |

| Synonyms | 1,2-Benzenedicarboxylic-d4 Acid 1,2-Bis(2-propylheptyl)ester-d4, Phthalic Acid bis(2-propylheptyl) ester-d4 | [2][3][4][8] |

Solubility and Storage

This compound is soluble in organic solvents such as ethanol, ether, and dichloromethane.[7] For storage, it is recommended to keep the compound in a sealed container away from heat and fire.[7] It should be stored in a cool, dry, and well-ventilated area, protected from direct sunlight.[9][10]

Experimental Protocols

Synthesis

The preparation of this compound involves a two-step chemical synthesis.[7] First, the non-deuterated Bis(2-propylheptyl) phthalate is synthesized, followed by a deuteration step.

A general procedure for the synthesis of the unlabelled compound involves the esterification of phthalic anhydride (B1165640) with 2-propylheptanol.[11] The reaction can be catalyzed by a titanic acid ester. The process typically involves heating the reactants and removing the water formed during the reaction.[11] Subsequent steps include neutralization and purification to yield the final product.[11]

For the deuterated compound, the hydrogen atoms on the phthalate ring are replaced with deuterium.[7] This is achieved by reacting the Bis(2-propylheptyl) phthalate with a deuterium source.[7]

Application as an Internal Standard

This compound is primarily used as an internal standard for quantitative analysis by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

Experimental Workflow for Quantitative Analysis:

-

Sample Preparation: A known amount of the sample to be analyzed is taken.

-

Internal Standard Spiking: A precise amount of this compound (the internal standard) is added to the sample.

-

Extraction: The analyte(s) and the internal standard are extracted from the sample matrix.

-

Analysis: The extract is injected into the GC-MS or LC-MS system.

-

Quantification: The concentration of the analyte is determined by comparing its peak area to the peak area of the internal standard.

Safety and Handling

While this compound has low toxicity, appropriate safety precautions should be observed.[7]

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection (goggles), and respiratory protection.[7][12]

-

Ventilation: Use in a well-ventilated area or at a workplace with good exhaustion.[7][12]

-

Handling: Avoid contact with skin, eyes, and respiratory tract.[7] Wash hands thoroughly after handling.[9]

-

Fire Safety: Keep away from ignition sources and do not smoke in the vicinity. Protect against electrostatic charges.[9][12]

-

Spills: Absorb spills with liquid-binding material (e.g., sand, diatomite) and dispose of according to official regulations.[12]

Applications

The primary application of this compound is in scientific research.[7]

-

Stable Isotope Tracer: It serves as a stable isotope marker, particularly in Nuclear Magnetic Resonance (NMR) experiments.[7]

-

Internal Standard: It is used as an internal standard for the accurate quantification of phthalates and other compounds in various matrices using chromatographic techniques coupled with mass spectrometry.[2]

-

Metabolic Studies: Deuterium-labeled compounds are used as tracers to study the pharmacokinetic and metabolic profiles of drugs and other substances.[2] For instance, the metabolism of DPHP has been investigated using deuterated analogs to track the excretion of its metabolites.[13]

References

- 1. DPHP - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. Sapphire Bioscience [sapphirebioscience.com]

- 6. theclinivex.com [theclinivex.com]

- 7. chembk.com [chembk.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. harwick.com [harwick.com]

- 10. aglayne.com [aglayne.com]

- 11. CN101967098A - Preparation method of bis(2-propylheptyl) phthalate - Google Patents [patents.google.com]

- 12. cpachem.com [cpachem.com]

- 13. researchgate.net [researchgate.net]

Synthesis of Bis(2-propylheptyl) Phthalate-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Bis(2-propylheptyl) Phthalate-d4, a crucial deuterated internal standard for metabolic studies and environmental analysis. This document details the necessary precursors, a representative synthetic protocol, and relevant characterization data.

Overview

This compound is the isotopically labeled analog of Di(2-propylheptyl) phthalate (B1215562) (DPHP), a plasticizer used in various industrial applications. The introduction of four deuterium (B1214612) atoms into the benzene (B151609) ring of the phthalate moiety provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its primary application lies in accurately tracing and quantifying DPHP and its metabolites in biological and environmental samples.

Synthetic Strategy

The most direct and efficient method for the synthesis of this compound involves the esterification of commercially available Phthalic anhydride-d4 with 2-propylheptanol. This approach ensures the precise incorporation of the deuterium labels into the aromatic core of the molecule.

Precursor Synthesis and Procurement

2.1.1. Phthalic Anhydride-d4

Phthalic anhydride-d4, the key deuterated starting material, is commercially available from several chemical suppliers specializing in stable isotopes.[1][2][3] This alleviates the need for a separate deuteration step in the synthesis, ensuring high isotopic purity of the final product. For researchers requiring in-house synthesis, deuterated phthalic acid can be dehydrated to yield the corresponding anhydride.

2.1.2. 2-Propylheptanol

2-Propylheptanol is a branched-chain C10 alcohol that can be procured commercially or synthesized. The industrial production of 2-propylheptanol typically involves a three-step process:

-

Hydroformylation (Oxo Synthesis): C4 alkenes (butenes) are reacted with a mixture of carbon monoxide and hydrogen in the presence of a rhodium-based catalyst to produce C5 aldehydes (primarily n-pentanal and its isomers).

-

Aldol Condensation: The resulting n-pentanal undergoes a self-condensation reaction to form a C10 unsaturated aldehyde.

-

Hydrogenation: The C10 aldehyde is then hydrogenated to yield 2-propylheptanol.

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound, adapted from established methods for the synthesis of the non-deuterated analog.

Materials:

-

Phthalic anhydride-d4 (1.0 mol)

-

2-Propylheptanol (2.5 mol)

-

Tetrabutyl titanate (catalyst, 0.1% by weight of Phthalic anhydride-d4)

-

Activated carbon (0.3% by weight of Phthalic anhydride-d4)

-

Sodium carbonate solution (25-30% w/w)

-

Nitrogen gas supply

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, Dean-Stark trap, etc.)

Procedure:

-

Initial Reaction Setup: To a clean, dry three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a Dean-Stark trap with a condenser, add Phthalic anhydride-d4 (1.0 mol), 2-propylheptanol (2.5 mol), and activated carbon.

-

Initial Heating and Monoesterification: Begin stirring the mixture and gently heat to 130-170°C under a slow stream of nitrogen. Maintain this temperature for approximately 30-60 minutes to facilitate the formation of the monoester.

-

Catalyst Addition and Diesterification: Increase the temperature to 180-190°C and add the tetrabutyl titanate catalyst.

-

Esterification Reaction: Continue heating the reaction mixture to 220-240°C. The water produced during the esterification will be collected in the Dean-Stark trap. The reaction is monitored by the amount of water collected and can take 3-5 hours. The reaction is considered complete when the acid value of the reaction mixture is below 0.40 mg KOH/g.

-

Removal of Excess Alcohol: Once the reaction is complete, reduce the pressure to carry out vacuum distillation to remove the excess 2-propylheptanol.

-

Neutralization: Cool the reaction mixture and add the sodium carbonate solution to neutralize any remaining acidic impurities. Stir until the acid value is below 0.05 mg KOH/g.

-

Purification: Add water to the reaction mixture to act as an entrainer and perform a final distillation under reduced pressure to remove any remaining volatile impurities.

-

Final Product: The resulting crude product is then filtered to remove the activated carbon and any solid byproducts, yielding this compound as a clear, viscous liquid.

Data Presentation

Table 1: Reactant and Product Information

| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Role |

| Phthalic anhydride-d4 | C₈D₄O₃ | 152.14 | 75935-32-9 | Starting Material |

| 2-Propylheptanol | C₁₀H₂₂O | 158.28 | 10042-59-8 | Reagent |

| This compound | C₂₈H₄₂D₄O₄ | 450.70 | Not available | Final Product |

Table 2: Typical Reaction Parameters for Phthalate Ester Synthesis

| Parameter | Value |

| Molar Ratio (Alcohol:Anhydride) | 2.4:1 to 3.0:1 |

| Catalyst | Tetrabutyl titanate |

| Catalyst Loading | 0.05% to 0.2% (by weight of anhydride) |

| Reaction Temperature | 180°C to 240°C |

| Reaction Time | 3 to 5 hours |

| Expected Yield | >95% (based on non-deuterated synthesis) |

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used to confirm the molecular weight of the deuterated product (C₂₈H₄₂D₄O₄, MW: 450.70). The mass spectrum will show a clear +4 Da shift compared to the non-deuterated standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show the characteristic signals for the 2-propylheptyl chains, while the aromatic region will be absent of signals due to the deuterium substitution.

-

¹³C NMR will show the signals for all carbon atoms, including those in the deuterated benzene ring, although the C-D coupling may lead to splitting and a decrease in signal intensity.

-

²H (Deuterium) NMR will show a signal in the aromatic region, confirming the presence and location of the deuterium labels.

-

Conclusion

This technical guide outlines a robust and efficient methodology for the synthesis of this compound. By utilizing commercially available Phthalic anhydride-d4 and established esterification procedures, researchers can reliably produce this valuable internal standard for a wide range of applications in drug metabolism, pharmacokinetics, and environmental monitoring. The provided experimental parameters and workflow offer a solid foundation for the successful synthesis and characterization of this important analytical tool.

References

Bis(2-propylheptyl) Phthalate-d4: A Technical Guide for Researchers

CAS Number: 1346601-46-4

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Bis(2-propylheptyl) Phthalate-d4. This deuterated internal standard is crucial for the accurate quantification of Bis(2-propylheptyl) Phthalate (B1215562) (DPHP) and its metabolites in various biological matrices.

Core Physicochemical Properties

This compound is a deuterated analog of DPHP, a high molecular weight phthalate used as a plasticizer. The incorporation of four deuterium (B1214612) atoms on the benzene (B151609) ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods.

| Property | Value | Reference |

| CAS Number | 1346601-46-4 | [1] |

| Chemical Formula | C₂₈H₄₂D₄O₄ | [2] |

| Molecular Weight | 450.69 g/mol | |

| Appearance | Colorless liquid | [2] |

| Boiling Point | ~330 °C (decomposition) | [2] |

| Density | ~0.984 g/cm³ | [2] |

| Solubility | Soluble in organic solvents such as ethanol, ether, and dichloromethane. | [2] |

| Synonyms | 1,2-Benzenedicarboxylic-d4 Acid 1,2-Bis(2-propylheptyl)ester-d4, Phthalic Acid Bis(2-propylheptyl)ester-d4 |

Synthesis

The synthesis of this compound involves a two-step process. The first step is the esterification of phthalic anhydride (B1165640) with 2-propylheptanol to produce the non-deuterated DPHP. The second step is the introduction of deuterium atoms onto the phthalate ring.

A general preparation method involves:

-

Esterification: Phthalic anhydride is reacted with 2-propylheptanol in a specific molar ratio (e.g., 1:2.4 to 1:3.0)[3]. The reaction is typically carried out at elevated temperatures (180-240 °C) in the presence of a catalyst and may involve the use of activated carbon[3]. The reaction is monitored until the desired acid value is reached, followed by purification steps including neutralization and dealcoholization[3].

-

Deuteration: The resulting Bis(2-propylheptyl) Phthalate is then reacted with a deuterium source, such as deuterium gas, to replace the four hydrogen atoms on the benzene ring with deuterium atoms[2].

Caption: Synthesis workflow for this compound.

Application in Human Biomonitoring and Metabolism Studies

This compound is an invaluable tool for human biomonitoring studies aimed at assessing exposure to DPHP. It is primarily used as an internal standard in analytical methods like Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) to accurately quantify DPHP metabolites in urine samples.

Human Metabolism of DPHP

Studies involving the oral administration of DPHP-d4 to human volunteers have elucidated the metabolic fate of DPHP. The major metabolic pathway involves the hydrolysis of one ester linkage to form mono-(2-propylheptyl) phthalate (MPHP), followed by oxidation of the alkyl chain. The primary urinary metabolites are oxidized products rather than the simple monoester[4].

The major oxidized metabolites identified are:

-

mono-2-(propyl-6-hydroxy-heptyl)-phthalate (OH-MPHP)

-

mono-2-(propyl-6-oxoheptyl)-phthalate (oxo-MPHP)

Caption: Metabolic pathway of Bis(2-propylheptyl) Phthalate in humans.

Experimental Protocols

The following provides a generalized experimental protocol for the use of this compound as an internal standard in the analysis of DPHP metabolites in human urine.

Sample Preparation and Analysis Workflow

Caption: Experimental workflow for DPHP metabolite analysis.

Detailed Methodologies

1. Human Volunteer Study Design (Example):

-

Volunteers are administered a single oral dose of approximately 50 mg of this compound[5][7].

-

Urine samples are collected over a 48-hour period post-dosing[5].

2. Sample Preparation:

-

A known volume of urine is aliquoted.

-

The sample is spiked with a known concentration of this compound as an internal standard.

-

Enzymatic hydrolysis is performed to cleave glucuronide and sulfate (B86663) conjugates of the metabolites[5].

-

The sample is then subjected to either solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate and concentrate the analytes of interest.

3. Instrumental Analysis (GC-HRMS and HPLC-MS/MS):

-

GC-HRMS: This technique provides high resolution and mass accuracy, which is crucial for distinguishing DPHP metabolites from structurally similar isomers, such as those from di-iso-decyl phthalate (DIDP)[6][8].

-

HPLC-MS/MS: This method is also widely used for the sensitive and selective determination of DPHP metabolites[6].

-

The mass spectrometer is operated in a mode that allows for the detection and quantification of the specific mass transitions of both the native metabolites and the deuterated internal standard.

Quantitative Data from a Human Volunteer Study

In a study where five male volunteers were administered approximately 50 mg of DPHP-d4 orally, the following urinary excretion fractions were observed within 48 hours[5].

| Metabolite | Average Excretion (% of Administered Dose) |

| oxo-MPHP-d4 | 13.5 ± 4.0 |

| OH-MPHP-d4 | 10.7 ± 3.6 |

| cx-MPHxP-d4 | 0.48 ± 0.13 |

| Total | 24.7 ± 7.6 |

The majority of these metabolites were excreted within the first 24 hours post-dose[5]. The elimination half-lives for the three metabolites were found to be between 6 and 8 hours[5].

Conclusion

This compound is an essential analytical tool for researchers and scientists in the fields of toxicology, environmental health, and drug metabolism. Its use as an internal standard enables the accurate and precise quantification of DPHP and its metabolites, which is critical for assessing human exposure and understanding the toxicokinetics of this widely used plasticizer. The detailed methodologies and data presented in this guide provide a solid foundation for the design and execution of studies involving the analysis of DPHP.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. chembk.com [chembk.com]

- 3. CN101967098A - Preparation method of bis(2-propylheptyl) phthalate - Google Patents [patents.google.com]

- 4. Phthalates: metabolism and exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Analytical method for the sensitive determination of major di-(2-propylheptyl)-phthalate metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Bis-(2-propylheptyl)phthalate (DPHP) metabolites emerging in 24h urine samples from the German Environmental Specimen Bank (1999-2012) - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Bis(2-propylheptyl) Phthalate-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the core physicochemical properties of Bis(2-propylheptyl) Phthalate-d4, a deuterated analog of the widely used plasticizer, Bis(2-propylheptyl) Phthalate (DPHP). The incorporation of deuterium (B1214612) atoms makes it a valuable tool in various research applications, particularly in mass spectrometry-based quantification and metabolic studies.

Core Molecular Data

The fundamental physicochemical characteristics of this compound and its non-labeled counterpart are summarized below. This data is essential for accurate experimental design and interpretation.

| Property | This compound | Bis(2-propylheptyl) Phthalate (DPHP) |

| Molecular Formula | C28H42D4O4[1][2] | C28H46O4[3][4][5] |

| Molecular Weight | 450.69 g/mol [1][2] | 446.672 g/mol [3] |

| CAS Number | 1346601-46-4[1][2] | 53306-54-0[3][4] |

| Synonyms | 1,2-Benzenedicarboxylic-d4 Acid 1,2-Bis(2-propylheptyl)ester-d4[1] | Di(2-propylheptyl) phthalate[3] |

Experimental Applications

This compound serves as a crucial internal standard in analytical chemistry. Its utility is rooted in its chemical similarity to the non-deuterated form, coupled with a distinct mass difference that allows for precise quantification in complex matrices.

Isotope Dilution Mass Spectrometry (IDMS) Workflow

The use of this compound as an internal standard in an IDMS workflow is a common application. A generalized protocol is outlined below.

Caption: Generalized workflow for quantification using a deuterated internal standard.

Logical Relationship of Deuterated Standards

The rationale for using a deuterated standard lies in its ability to mimic the behavior of the target analyte during sample preparation and analysis, thereby correcting for matrix effects and variations in instrument response.

Caption: Rationale for using a stable isotope-labeled internal standard.

References

Isotopic Purity of Bis(2-propylheptyl) Phthalate-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Bis(2-propylheptyl) Phthalate-d4, a deuterated internal standard crucial for accurate quantification in various analytical applications. Ensuring the isotopic purity of such standards is paramount for the reliability and reproducibility of experimental results.

Quantitative Data Summary

The chemical and isotopic purity specifications for this compound are critical for its function as an internal standard. The following table summarizes the typical data found for this compound.

| Parameter | Value | Source |

| Chemical Formula | C₂₈H₄₂D₄O₄ | Manufacturer's Specification |

| Molecular Weight | 450.7 g/mol | Calculated |

| Deuterium (B1214612) Incorporation | 4 atoms | Structural Information |

| Isotopic Purity | ≥98 atom % D | Representative Data[1] |

| Chemical Purity | ≥99% | Representative Data |

Molecular Structure and Deuteration

The deuterium atoms in this compound are located on the phthalate (B1215562) ring, providing a stable isotopic label.

References

Bis(2-propylheptyl) Phthalate-d4 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis(2-propylheptyl) Phthalate-d4, a deuterated internal standard crucial for accurate quantification in various analytical studies.

Core Compound Information

This compound is the deuterium-labeled version of Bis(2-propylheptyl) Phthalate (B1215562) (DPHP), a plasticizer used in a variety of applications.[1] The deuterated form serves as an ideal internal standard for analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), allowing for precise quantification of the parent compound in biological and environmental matrices.[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value | Reference |

| Chemical Name | bis(2-propylheptyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | [3] |

| Synonyms | 1,2-Benzenedicarboxylic-d4 Acid 1,2-Bis(2-propylheptyl)ester-d4, Phthalic Acid Bis(2-propylheptyl) ester-d4 | [2][4] |

| CAS Number | 1346601-46-4 | [3][4] |

| Unlabelled CAS Number | 53306-54-0 | [3][4] |

| Molecular Formula | C₂₈H₄₂D₄O₄ | [3][4] |

| Molecular Weight | 450.69 g/mol | [3][4] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | ~330 °C (decomposition) | [5] |

| Density | ~0.984 g/cm³ | [5] |

| Solubility | Soluble in organic solvents such as ethanol, ether, and dichloromethane. | [5] |

Analytical Specifications

While a Certificate of Analysis is specific to a particular batch, the following table outlines typical specifications for this compound based on available data for the non-deuterated analogue and general standards for isotopically labeled compounds.

| Parameter | Specification |

| Purity (by GC/HPLC) | ≥ 99.0% |

| Isotopic Enrichment | ≥ 98% Deuterium |

| Identity | Conforms to structure (¹H NMR, MS) |

| Color (Pt-Co) | ≤ 30 |

| Acid Value (mg KOH/g) | ≤ 0.06 |

| Water Content (wt. %) | ≤ 0.05 |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the analysis and use of this compound.

Quantification of DPHP Metabolites in Urine using HPLC-MS/MS

This method is adapted from studies on the metabolism of DPHP.[6][7]

-

Sample Preparation:

-

To 1 mL of urine, add an internal standard solution of this compound.

-

Add β-glucuronidase solution to hydrolyze conjugated metabolites.

-

Incubate the mixture at 37°C for 2 hours.

-

Perform solid-phase extraction (SPE) to clean up the sample.

-

Elute the analytes and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for analysis.

-

-

HPLC Conditions:

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of methanol (B129727) and water with 0.1% formic acid.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 10 µL.

-

-

MS/MS Conditions:

-

Ionization: Electrospray Ionization (ESI) in negative ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Precursor and Product Ions: Specific mass transitions for DPHP metabolites and the d4-internal standard are monitored.

-

Preparation of Bis(2-propylheptyl) Phthalate

The following is a general synthetic procedure for the non-deuterated compound, which can be adapted for the deuterated analogue using deuterated phthalic anhydride (B1165640).[8]

-

Phthalic anhydride and 2-propylheptanol (in a molar ratio of 1:2.4 to 1:3.0) are added to a reaction kettle with 0.2-0.5% (by weight of phthalic anhydride) activated carbon.

-

The mixture is stirred and heated to 130-170°C and held for 20-60 minutes.

-

The temperature is increased to 180-190°C, and a catalyst (0.05-0.2% by weight of phthalic anhydride) is added.

-

The reaction is heated to 180-240°C for 3-5 hours.

-

De-alcoholization is carried out under negative pressure until the acid value is below 0.40 mgKOH/g.

-

The mixture is neutralized with a sodium carbonate solution to an acid value below 0.05 mgKOH/g.

-

Water is added as an entrainer for de-alcoholization and refining, followed by filtration.

Visualizations

Certificate of Analysis Workflow

The following diagram illustrates the typical workflow for generating a Certificate of Analysis for a chemical standard.

Caption: A typical workflow for a Certificate of Analysis.

Metabolic Pathway of Bis(2-propylheptyl) Phthalate

This diagram shows the primary metabolic pathway of DPHP in humans.[6][7]

Caption: The metabolic pathway of DPHP.

Safety Information

This compound has low toxicity; however, standard laboratory safety precautions should be observed.[5] Avoid contact with skin, eyes, and the respiratory tract.[5] Ensure adequate ventilation and wear appropriate personal protective equipment, including gloves and safety goggles.[5] Store in a tightly sealed container away from heat and ignition sources.[5]

References

- 1. DPHP - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CN101967098A - Preparation method of bis(2-propylheptyl) phthalate - Google Patents [patents.google.com]

The Gold Standard: A Technical Guide to the Function of Deuterated Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, particularly within the realms of pharmaceutical development, clinical research, and bioanalysis, the pursuit of analytical accuracy and precision is paramount. This technical guide delves into the core principles, practical applications, and validated performance of deuterated internal standards. By providing a stable and predictable reference point, these isotopically labeled compounds are instrumental in mitigating the inherent variability of complex biological matrices and analytical systems, thereby ensuring the generation of robust and reliable data.

Core Principles: Why Deuterium (B1214612) Labeling is the Gold Standard

The fundamental principle behind the use of a deuterated internal standard (IS) is the introduction of a compound that is chemically identical to the analyte of interest but physically distinguishable by the mass spectrometer. By replacing one or more hydrogen atoms with its heavier, stable isotope, deuterium (²H), the mass of the internal standard is incrementally increased. This mass shift allows the mass spectrometer to differentiate between the analyte and the deuterated IS, while their nearly identical physicochemical properties ensure they behave similarly throughout the entire analytical process. This co-elution and similar behavior are crucial for compensating for various sources of error that can compromise data quality.

Deuterated internal standards are considered the "gold standard" in bioanalysis for several key reasons:

-

Co-elution with the Analyte: Ideally, the deuterated standard has the same chromatographic retention time as the analyte. This co-elution ensures that both compounds experience the same matrix effects at the same time, providing the most accurate correction.

-

Similar Physicochemical Properties: Being chemically almost identical, the deuterated standard has the same extraction recovery and ionization response as the analyte, correcting for variations in sample preparation and mass spectrometer performance.

-

Improved Precision and Accuracy: By effectively normalizing variability, deuterated internal standards significantly enhance the precision and accuracy of bioanalytical methods.

-

Increased Robustness: Methods employing deuterated standards are more robust, leading to higher throughput and lower rejection rates for analytical runs.

Data Presentation: The Quantitative Advantage

The superiority of deuterated internal standards over structural analogs or methods without an internal standard is consistently demonstrated in experimental data, showing enhanced accuracy and precision. The following tables summarize the impact of internal standard selection on key bioanalytical validation parameters.

Table 1: Comparison of Assay Performance with Different Internal Standards for Teriflunomide

| Validation Parameter | Acceptance Criteria | Performance with Teriflunomide-d4 IS | Alternative IS (Hypothetical) |

| Linearity (r²) | ≥ 0.99 | > 0.998 | > 0.98 |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.4% to +8.1% | -25% to +30% |

| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 8.2% | ≤ 25% |

| Matrix Effect (% CV) | ≤ 15% | < 10% | > 20% |

| Recovery (% CV) | Consistent and reproducible | < 15% | Variable |

*LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation. The

In-Depth Technical Guide: Metabolism of Bis(2-propylheptyl) Phthalate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism of Bis(2-propylheptyl) Phthalate-d4 (DPHP-d4), a deuterated isotopologue of the high molecular weight phthalate (B1215562) plasticizer, DPHP. This document details the metabolic pathways, summarizes key quantitative data from human studies, and outlines the experimental protocols utilized for the analysis of its metabolites. The inclusion of signaling pathway and workflow diagrams aims to facilitate a deeper understanding of the biotransformation and analytical processes involved in DPHP-d4 metabolism studies.

Introduction to Bis(2-propylheptyl) Phthalate (DPHP) Metabolism

Bis(2-propylheptyl) phthalate (DPHP) is a plasticizer used in a variety of consumer products. Human exposure to DPHP is of interest to the scientific community, and understanding its metabolism is crucial for assessing potential health effects and for developing accurate biomonitoring methods. The use of deuterated DPHP (DPHP-d4) in metabolism studies allows for the precise tracing and quantification of its metabolic fate in biological systems, distinguishing it from background levels of the non-labeled compound.

The primary metabolic pathway of DPHP involves a two-step process. Initially, DPHP undergoes hydrolysis by esterases to form mono-(2-propylheptyl) phthalate (MPHP) and 2-propylheptanol. Subsequently, the monoester, MPHP, is further metabolized through oxidation of its alkyl side chain. This leads to the formation of several key oxidized metabolites that are then primarily excreted in the urine.[1]

Quantitative Analysis of DPHP-d4 Metabolism in Humans

A pivotal human volunteer study provides the most comprehensive quantitative data on the metabolism of DPHP-d4. In this study, five healthy male volunteers were administered a single oral dose of approximately 50 mg of DPHP-d4. Urine samples were collected over a 48-hour period to determine the excretion kinetics and profile of the major metabolites.[2][3]

The results from this study are summarized in the table below, showcasing the percentage of the administered DPHP-d4 dose excreted as three primary oxidized metabolites within 48 hours.

| Metabolite | Mean % of Administered Dose Excreted (± SD) | Elimination Half-Life (hours) | Time to Maximum Urinary Concentration (hours) |

| Mono-2-(propyl-6-hydroxyheptyl) phthalate-d4 (OH-MPHP-d4) | 10.7 ± 3.6 | 6 - 8 | 3 - 4 |

| Mono-2-(propyl-6-oxoheptyl) phthalate-d4 (oxo-MPHP-d4) | 13.5 ± 4.0 | 6 - 8 | 3 - 4 |

| Mono-2-(propyl-6-carboxyhexyl) phthalate-d4 (cx-MPHxP-d4) | 0.48 ± 0.13 | 6 - 8 | 3 - 4 |

Table 1: Urinary Excretion of DPHP-d4 Metabolites in Humans. Data represents the mean percentage of the oral 50 mg DPHP-d4 dose excreted in urine within 48 hours from five male volunteers.[2][3]

The study found that a total of approximately 24.7% of the administered DPHP-d4 dose was excreted as these three metabolites within 48 hours, with the majority being eliminated within the first 24 hours.[2][3] The most abundant metabolite was oxo-MPHP-d4, followed closely by OH-MPHP-d4.[2][3]

Experimental Protocols

This section details the methodologies employed in the study of DPHP-d4 metabolism, from in-life procedures to sample analysis.

In-Vivo Human Study Protocol

A human volunteer study is a critical component for understanding the pharmacokinetics of a compound. The following outlines a typical protocol for an oral DPHP-d4 administration study.

-

Subjects: Healthy adult volunteers with no known occupational exposure to phthalates.

-

Dose Administration: A single oral dose of DPHP-d4 is administered. In a key study, approximately 50 mg of DPHP-d4 was given to each volunteer.[2][3]

-

Urine Collection: Total urine is collected at specified intervals for a period of 48 hours post-dosing. A typical collection schedule might be at 0, 2, 4, 8, 12, 24, 36, and 48 hours.

-

Sample Handling: Urine samples are collected in clean containers, and the volume of each void is recorded. Aliquots are then stored frozen (e.g., at -20°C) until analysis.

Sample Preparation: Enzymatic Hydrolysis

Phthalate metabolites are often excreted in the urine as glucuronide conjugates. To analyze the total amount of each metabolite, an enzymatic hydrolysis step is required to cleave these conjugates.

-

Reagents:

-

Urine sample

-

β-glucuronidase from Helix pomatia

-

Ammonium (B1175870) acetate (B1210297) buffer (pH 6.5)

-

Internal standards (isotope-labeled analogues of the target metabolites)

-

-

Procedure:

-

Pipette a known volume of urine (e.g., 1 mL) into a clean tube.

-

Add the internal standard solution.

-

Add ammonium acetate buffer to adjust the pH to approximately 6.5.

-

Add β-glucuronidase solution.

-

Incubate the mixture at 37°C for a sufficient time to ensure complete hydrolysis (e.g., 2 hours or overnight).

-

After incubation, the reaction is stopped, typically by adding a strong acid or by proceeding directly to solid-phase extraction.

-

Analytical Methodology: HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the analytical method of choice for the sensitive and selective quantification of DPHP-d4 metabolites in urine.

-

Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with a negative electrospray ionization (NESI) source.[2]

-

Chromatographic Conditions (Illustrative):

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% acetic acid in water.

-

Mobile Phase B: 0.1% acetic acid in acetonitrile.

-

Gradient: A gradient elution is used to separate the metabolites, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B.

-

Flow Rate: A typical flow rate is around 0.3 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

-

-

Mass Spectrometry Parameters:

-

Ionization Mode: Negative Electrospray Ionization (NESI).

-

Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each deuterated metabolite and internal standard to ensure high selectivity and sensitivity.

-

In-Vitro Metabolism with Human Liver Microsomes

In-vitro studies using human liver microsomes are essential for identifying the enzymes responsible for metabolism and for studying the formation of metabolites in a controlled environment.

-

Materials:

-

Pooled human liver microsomes

-

DPHP-d4 solution (in a suitable solvent like methanol (B129727) or DMSO)

-

NADPH regenerating system (to provide cofactors for enzymatic reactions)

-

Phosphate (B84403) buffer (pH 7.4)

-

-

Procedure:

-

Pre-incubate human liver microsomes in phosphate buffer at 37°C.

-

Add the DPHP-d4 solution to the microsomal suspension.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the mixture at 37°C for a specific time course (e.g., with samples taken at 0, 15, 30, 60, and 120 minutes).

-

Terminate the reaction at each time point by adding a quenching solvent, such as ice-cold acetonitrile.

-

Centrifuge the samples to pellet the proteins.

-

Analyze the supernatant for the disappearance of the parent compound (DPHP-d4) and the formation of its metabolites using HPLC-MS/MS.

-

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the metabolic pathway of DPHP-d4 and a typical experimental workflow for its analysis.

Caption: Metabolic Pathway of DPHP-d4.

Caption: Analytical Workflow for DPHP-d4.

Conclusion

The study of this compound metabolism provides valuable insights into the biotransformation and excretion of this plasticizer in humans. The primary metabolic pathway involves hydrolysis followed by oxidation, leading to the formation of key urinary metabolites, OH-MPHP-d4, oxo-MPHP-d4, and cx-MPHxP-d4. Quantitative data from human volunteer studies have established the excretion profiles and kinetics of these metabolites, with oxo-MPHP-d4 being the most abundant. The detailed experimental protocols for in-vivo studies, sample preparation, and HPLC-MS/MS analysis serve as a guide for researchers in this field. The provided visualizations of the metabolic pathway and analytical workflow offer a clear and concise summary of the core processes. This technical guide consolidates the current knowledge on DPHP-d4 metabolism, providing a solid foundation for future research and biomonitoring efforts.

References

Methodological & Application

Application Notes and Protocols for the Use of Bis(2-propylheptyl) Phthalate-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-propylheptyl) phthalate (B1215562) (DPHP) is a high molecular weight phthalate used as a plasticizer in various polymer applications, including those requiring high-temperature resistance such as automotive interiors and roofing membranes.[1][2] Due to its widespread use, there is a growing need for accurate and reliable methods to quantify its presence in environmental, biological, and commercial samples. The use of a stable isotope-labeled internal standard, such as Bis(2-propylheptyl) Phthalate-d4 (DPHP-d4), is crucial for achieving high accuracy and precision in quantitative analysis by correcting for analyte losses during sample preparation and instrumental analysis.[3][4] DPHP-d4 is a deuterated form of DPHP, making it an ideal internal standard for isotope dilution mass spectrometry techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

These application notes provide a detailed protocol for the quantification of DPHP in a polymer matrix using GC-MS with DPHP-d4 as an internal standard.

Principle of the Internal Standard Method

The internal standard method involves adding a known amount of a chemically similar but isotopically distinct compound (the internal standard) to both the calibration standards and the unknown samples. The ratio of the analyte's response to the internal standard's response is then used for quantification. This approach effectively compensates for variations in sample injection volume, detector response, and analyte loss during sample preparation.

Experimental Protocol: Quantification of DPHP in a Polymer Matrix by GC-MS

This protocol outlines the steps for the extraction and quantification of DPHP from a polymer sample using DPHP-d4 as an internal standard.

1. Materials and Reagents

-

Solvents: Dichloromethane (B109758) (DCM), Hexane (B92381) (HPLC grade or higher)

-

Standards:

-

Bis(2-propylheptyl) phthalate (DPHP) standard solution (e.g., 1000 µg/mL in a suitable solvent)

-

This compound (DPHP-d4) internal standard solution (e.g., 100 µg/mL in a suitable solvent)

-

-

Sample: Polymer sample suspected of containing DPHP

-

Equipment:

-

Analytical balance

-

Glass vials with PTFE-lined caps

-

Ultrasonic bath

-

Centrifuge

-

Gas Chromatograph with Mass Spectrometric detector (GC-MS)

-

2. Preparation of Standard Solutions

-

Internal Standard Spiking Solution: Prepare a working solution of DPHP-d4 at a concentration of 10 µg/mL in hexane.

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the DPHP stock solution into clean vials. Add a constant volume of the DPHP-d4 internal standard spiking solution to each calibration standard to achieve a final concentration of, for example, 1 µg/mL. Dilute with hexane to the final volume. A typical calibration range for DPHP is 1 to 1000 ng/mL.[5]

3. Sample Preparation and Extraction

-

Sample Weighing: Accurately weigh approximately 0.5 g of the polymer sample into a glass vial.

-

Internal Standard Spiking: Add a known volume of the DPHP-d4 internal standard spiking solution (e.g., 100 µL of 10 µg/mL) directly to the polymer sample.

-

Solvent Extraction: Add 10 mL of dichloromethane to the vial.

-

Ultrasonication: Place the vial in an ultrasonic bath and sonicate for 30-60 minutes to facilitate the extraction of DPHP from the polymer matrix.

-

Centrifugation: Centrifuge the sample at a sufficient speed to pellet the polymer material.

-

Extract Transfer: Carefully transfer the supernatant (DCM extract) to a clean vial.

-

Solvent Evaporation and Reconstitution: Evaporate the DCM under a gentle stream of nitrogen. Reconstitute the residue in a known volume of hexane (e.g., 1 mL).

-

Filtration (Optional): If the reconstituted sample contains particulate matter, filter it through a 0.45 µm PTFE syringe filter before analysis.

4. GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 8890 GC with 5977C MSD).[5]

-

Data Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for high sensitivity and selectivity.

Table 1: GC-MS Instrumental Parameters

| Parameter | Value |

| GC System | |

| Injection Volume | 1 µL |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium or Hydrogen |

| Column | e.g., HP-5ms (30 m x 0.25 mm, 0.25 µm) |

| Oven Program | Initial: 100 °C, hold 1 min |

| Ramp: 20 °C/min to 320 °C, hold 5 min | |

| MS System | |

| Ion Source | Electron Ionization (EI) |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Table 2: Selected Ion Monitoring (SIM) Parameters

| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| DPHP | 149 | 167 | 261 |

| DPHP-d4 | 153 | 171 | 265 |

Note: The exact m/z values for DPHP-d4 should be confirmed from the mass spectrum of the standard. The values provided are based on the expected mass shift due to deuterium (B1214612) labeling.

5. Data Analysis and Quantification

-

Peak Integration: Integrate the peak areas of the quantifier ions for both DPHP and DPHP-d4 in the chromatograms of the calibration standards and samples.

-

Calibration Curve: Generate a calibration curve by plotting the ratio of the DPHP peak area to the DPHP-d4 peak area against the concentration of DPHP for the calibration standards.

-

Quantification: Calculate the concentration of DPHP in the unknown samples using the calibration curve and the measured peak area ratios.

Quantitative Data and Performance

The following tables summarize typical quantitative data for the analysis of DPHP and the expected performance of a method using a deuterated internal standard.

Table 3: Calibration Data for DPHP Analysis by GC-MS[5]

| Parameter | Value |

| Calibration Range | 1 - 1000 ng/mL |

| Fit Type | Linear |

| Correlation Coefficient (r²) | > 0.995 |

Table 4: Typical Method Performance Parameters

| Parameter | Typical Value |

| Limit of Quantification (LOQ) | 0.1 - 10 µg/kg (matrix dependent) |

| Recovery | 80 - 120% |

| Repeatability (RSD) | < 15% |

Note: LOQ, recovery, and repeatability are highly dependent on the sample matrix and the specific laboratory conditions. The values presented are typical for phthalate analysis in various matrices.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of DPHP in complex matrices. The protocol described herein, based on solvent extraction and GC-MS analysis, is suitable for researchers, scientists, and drug development professionals who require high-quality data for regulatory compliance, safety assessment, and research purposes. The detailed methodology and performance data serve as a valuable resource for the implementation of this analytical approach.

References

- 1. DPHP - Wikipedia [en.wikipedia.org]

- 2. Exposure marker discovery of di-2(propylheptyl) phthalate using ultra-performance liquid chromatography-mass spectrometry and a rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV) | OIV [oiv.int]

- 4. medchemexpress.com [medchemexpress.com]

- 5. agilent.com [agilent.com]

Application Note: Quantification of Phthalates Using Isotope Dilution Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phthalate esters are synthetic chemicals widely used as plasticizers to enhance the flexibility, durability, and longevity of polymers, particularly polyvinyl chloride (PVC).[1][2] They are found in a vast array of consumer products, including food packaging, building materials, household goods, and medical devices.[1][3] Since phthalates are not chemically bound to the polymer matrix, they can leach into the environment, leading to widespread human exposure through ingestion, inhalation, and dermal contact.[2][3] Growing concerns over their potential endocrine-disrupting properties and other adverse health effects have led to regulatory restrictions and a demand for sensitive and reliable analytical methods for their quantification in various matrices.[1][2][4]

Isotope Dilution Mass Spectrometry (IDMS) has emerged as the gold standard for the accurate quantification of phthalates.[5][6] This technique employs stable isotope-labeled internal standards that are chemically identical to the target analytes.[5] By adding a known amount of the labeled standard to a sample at the beginning of the analytical process, IDMS can effectively compensate for variations in sample preparation, extraction losses, and matrix-induced signal suppression or enhancement during analysis, thus providing highly accurate and precise results.[5]

This application note provides detailed protocols for the quantification of common phthalates in various matrices using both Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The core principle of IDMS involves comparing the response of a naturally occurring analyte to that of a known amount of an isotopically labeled version of the same compound. The native analyte and the labeled internal standard are nearly identical in their chemical and physical properties, meaning they behave similarly during extraction, cleanup, and chromatographic separation. However, they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. The ratio of the native analyte signal to the labeled standard signal is used for quantification, correcting for any analyte loss during sample workup.[5]

References

Application Note: Quantitative Analysis of Bis(2-propylheptyl) Phthalate (DPHP) using Gas Chromatography-Mass Spectrometry (GC-MS) with a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-propylheptyl) phthalate (B1215562) (DPHP) is a high molecular weight phthalate ester utilized as a plasticizer in various polymer applications, notably in polyvinyl chloride (PVC) products.[1] Due to its widespread use, there is a growing need for sensitive and reliable analytical methods to quantify its presence in various matrices to assess potential human exposure and environmental impact. This application note details a robust method for the quantitative analysis of DPHP using gas chromatography coupled with mass spectrometry (GC-MS) and a deuterated internal standard, Bis(2-propylheptyl) Phthalate-d4 (DPHP-d4), to ensure accuracy and precision.

The use of an isotope-labeled internal standard is critical in quantitative mass spectrometry as it effectively corrects for variations in sample preparation, injection volume, and instrument response, leading to more reliable and reproducible results.[2][3] This protocol is designed for researchers in academia and industry, providing a comprehensive guide from sample preparation to data analysis.

Experimental Protocols

Reagents and Materials

-

Bis(2-propylheptyl) Phthalate (DPHP), analytical standard grade

-

This compound (DPHP-d4), as internal standard (IS)

-

Solvents: n-Hexane (or Isooctane), Dichloromethane (B109758), Methanol (HPLC or GC-MS grade)

-

Anhydrous Sodium Sulfate (B86663)

-

Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)

-

Volumetric flasks, pipettes, and vials

Standard Solution Preparation

Stock Solutions (1000 µg/mL):

-

Accurately weigh approximately 25 mg of DPHP and DPHP-d4 into separate 25 mL volumetric flasks.

-

Dissolve the standards in n-hexane and make up to the mark.

Calibration Standards: Prepare a series of calibration standards by serial dilution of the DPHP stock solution to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.[4] Each calibration standard should be fortified with the DPHP-d4 internal standard at a constant concentration (e.g., 100 ng/mL).

Sample Preparation (General Guideline for Polymer Matrices)

-

Sample Weighing: Accurately weigh approximately 1 gram of the homogenized polymer sample into a glass vial.

-

Internal Standard Spiking: Spike the sample with a known amount of the DPHP-d4 internal standard solution.

-

Solvent Extraction: Add 10 mL of a suitable solvent (e.g., dichloromethane or a mixture of hexane (B92381) and acetone).

-

Extraction: Sonicate the sample for 30 minutes or perform Soxhlet extraction for several hours to ensure complete extraction of the analyte.[5]

-

Cleanup (if necessary): The extract may require a cleanup step using Solid Phase Extraction (SPE) to remove interfering matrix components.

-

Drying and Concentration: Pass the extract through anhydrous sodium sulfate to remove any residual water. Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

-

Analysis: The final extract is now ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following parameters can be used as a starting point and should be optimized for the specific instrument in use.

| Parameter | Condition |

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Injector | Split/Splitless, operated in splitless mode |

| Injector Temperature | 280 °C |

| Injection Volume | 1 µL |

| Liner | Deactivated splitless liner with glass wool |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Oven Program | Initial temperature 60°C (hold 1 min), ramp to 220°C at 20°C/min, then to 300°C at 5°C/min (hold 5 min) |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temp. | 150 °C |

| Transfer Line Temp. | 280 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Data Presentation

Selected Ion Monitoring (SIM) Parameters

For quantitative analysis, the mass spectrometer should be operated in SIM mode to enhance sensitivity and selectivity. The following ions are recommended for monitoring DPHP and its deuterated internal standard.

| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| DPHP | 149 | 167 | 307 |

| DPHP-d4 | 153 | 171 | 311 |

Note: The characteristic phthalate fragment at m/z 149 is due to the phthalic anhydride (B1165640) ion. For the d4-labeled standard, this ion shifts to m/z 153.

Calibration Curve Data

A typical calibration curve for DPHP is constructed by plotting the ratio of the peak area of the DPHP quantifier ion to the peak area of the DPHP-d4 quantifier ion against the concentration of DPHP.

| Concentration (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |

| 1 | 15,000 | 1,500,000 | 0.010 |

| 5 | 75,000 | 1,500,000 | 0.050 |

| 10 | 150,000 | 1,500,000 | 0.100 |

| 50 | 750,000 | 1,500,000 | 0.500 |

| 100 | 1,500,000 | 1,500,000 | 1.000 |

| 250 | 3,750,000 | 1,500,000 | 2.500 |

| 500 | 7,500,000 | 1,500,000 | 5.000 |

| 1000 | 15,000,000 | 1,500,000 | 10.000 |

Linearity: The calibration curve should exhibit a linear response with a correlation coefficient (R²) of ≥ 0.995.

Method Performance

| Parameter | Value |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.5 ng/mL |

| Linear Range | 1.5 - 1000 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Visualizations

Experimental Workflow

Caption: GC-MS Analysis Workflow for DPHP.

Logic of Internal Standard Calibration

Caption: Internal Standard Calibration Logic.

References

- 1. Di(2-propylheptyl)phthalate (DPHP) – German Environmental Specimen Bank [umweltprobenbank.de]

- 2. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. agilent.com [agilent.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

LC-MS/MS method for Bis(2-propylheptyl) Phthalate analysis

An LC-MS/MS method provides a highly sensitive and selective approach for the quantification of Bis(2-propylheptyl) Phthalate (B1215562) (DPHP), a plasticizer used as a replacement for other regulated phthalates. This document outlines a detailed protocol for the analysis of DPHP in various matrices, tailored for researchers, scientists, and professionals in drug development and material safety assessment. The method employs liquid chromatography coupled with tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode to ensure accurate and reliable results.

Application Note

1. Introduction

Bis(2-propylheptyl) phthalate (DPHP) is a high molecular weight phthalate ester used as a plasticizer in a variety of polymer products, including PVC, to enhance flexibility and durability. As regulatory scrutiny on phthalates like DEHP and DINP has increased due to their potential endocrine-disrupting effects, DPHP has been introduced as a substitute. Consequently, robust analytical methods are required to monitor its presence in consumer products, environmental samples, and biological matrices to assess human exposure.[1][2]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for this analysis due to its high sensitivity, specificity, and ability to handle complex matrices.[3] This method allows for the selective detection of the parent DPHP molecule, and can be adapted for its metabolites, which are often the primary targets in human biomonitoring studies.[4]

2. Principle

The method involves extracting DPHP from the sample matrix, followed by chromatographic separation on a reverse-phase column and detection by a tandem mass spectrometer. Quantification is achieved using the Multiple Reaction Monitoring (MRM) mode, which monitors specific precursor-to-product ion transitions for DPHP, providing high selectivity and minimizing matrix interference. An internal standard may be used to correct for matrix effects and variations in instrument response.

3. Materials and Reagents

-

Standards: DPHP analytical standard, isotope-labeled internal standard (e.g., DPHP-d4) if available.

-

Solvents: HPLC or LC-MS grade Methanol (B129727), Acetonitrile (B52724), and Water.

-

Reagents: Ammonium (B1175870) Acetate, Acetic Acid, or Formic Acid (LC-MS grade).

-

For Biological Samples: β-glucuronidase/sulfatase enzyme solution.[3]

-

For Solid Samples: Tetrahydrofuran (THF).[5]

-

Consumables: Glass vials, volumetric flasks, and centrifuge tubes are mandatory to avoid phthalate contamination from plasticware.[6][7] Syringe filters (e.g., 0.2 µm PTFE).

Experimental Protocols

Protocol 1: Sample Preparation

Extreme care must be taken to avoid background contamination, as phthalates are ubiquitous in laboratory environments. The use of plastic materials should be minimized, and all glassware must be thoroughly cleaned with solvent.[7]

A. Liquid Samples (e.g., Beverages, Water)

-

For clear liquid samples, a "dilute and shoot" approach can be used. Dilute the sample 1:1 with the initial mobile phase (e.g., 50:50 Methanol:Water).[7]

-

For more complex liquids like juice, perform a liquid-liquid or solid-supported extraction.[7][8]

-

Extraction: Add 10 mL of acetonitrile to 1 g of the sample in a glass centrifuge tube.[8]

-

Vortex for 1 minute and centrifuge at 2,000-3,500 rpm for 10 minutes.[6][8]

-

Collect the supernatant and filter through a 0.2 µm syringe filter into a glass autosampler vial for LC-MS/MS analysis.[3]

B. Solid Samples (e.g., Polymer Materials, Toys)

-

Mechanically crush or cut approximately 0.05 g of the sample material.[5]

-

Dissolve the material in 5 mL of THF in a glass tube.[5]

-

Precipitate the polymer by adding 10 mL of methanol and cool the mixture for 1 hour.[5]

-

Centrifuge and collect the supernatant containing the extracted phthalates.

-

Filter the supernatant through a 0.2 µm syringe filter into a glass autosampler vial.

C. Biological Samples (e.g., Urine - for Metabolite Analysis Adaptation) Note: For human exposure assessment, analysis of DPHP metabolites is more common than the parent compound. The protocol is adapted here for completeness.

-

Add an internal standard solution.

-

Add 25 µL of β-glucuronidase/sulfatase solution to hydrolyze conjugated metabolites.[3]

-

Incubate at 37°C for 90 minutes.[3]

-

Quench the reaction by adding 0.5% formic acid.[3]

-

The sample can then be directly injected or further cleaned using Solid Phase Extraction (SPE).

Protocol 2: LC-MS/MS Analysis

A. Liquid Chromatography Conditions

-

LC System: Agilent 1200/1290 series, Waters ACQUITY UPLC, SCIEX ExionLC, or equivalent.[6][8]

-

Column: Phenomenex Kinetex C18 (e.g., 100 x 4.6 mm, 2.6 µm) or equivalent reverse-phase column.[6]

-

Mobile Phase A: Water with 10 mM Ammonium Acetate or 0.1% Acetic Acid.[6]

-

Mobile Phase B: Methanol or Acetonitrile.

-

Flow Rate: 0.4 - 0.6 mL/min.

-

Injection Volume: 1 - 10 µL.

-

Column Temperature: 40 - 50 °C.[3]

-

Gradient Program (Example):

Time (min) %A %B 0.0 50 50 1.0 5 95 8.0 5 95 8.1 50 50 | 10.0 | 50 | 50 |

B. Mass Spectrometry Conditions

-

MS System: SCIEX QTRAP 5500/6500+, Agilent 6400 series, Waters Xevo TQD, or equivalent triple quadrupole mass spectrometer.[6][8]

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 500 °C.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions for DPHP The precursor ion for DPHP (MW: 390.5 g/mol ) is typically the protonated molecule [M+H]⁺ or an ammonium adduct [M+NH₄]⁺. The most common fragments correspond to the protonated phthalic anhydride (B1165640) ion (m/z 149) and the monoester ion (m/z 279).[6]

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Role |

| DPHP | 391.3 | 149.1 | Quantifier |

| DPHP | 391.3 | 279.2 | Qualifier |

Note: Instrument-specific parameters such as Collision Energy (CE), Declustering Potential (DP), and Cone Voltage must be optimized by infusing a standard solution of DPHP to achieve maximum sensitivity.[7]

Quantitative Data Summary

The following table summarizes typical performance data for phthalate analysis using LC-MS/MS. Limits of Quantitation (LOQ) are highly dependent on the matrix and the level of laboratory background contamination.

| Analyte | Matrix | LOQ (ng/mL or µg/L) | Linearity (R²) | Reference |

| Various Phthalates | Food Simulants | 0.025 - 15 | > 0.99 | [7][8] |

| DBP, BBP, DEHP, etc. | Solvent | ~1 | > 0.993 | [6] |

| DPHP Metabolites | Urine | 0.3 - 0.5 | N/A | [4] |

| 10 Phthalates | Solvent | 0.25 - 10 (pg/µL) | > 0.99 | N/A |

Workflow Visualization

Caption: Workflow for LC-MS/MS analysis of DPHP.

Conclusion

The described LC-MS/MS method offers a robust, sensitive, and selective protocol for the determination of Bis(2-propylheptyl) Phthalate. Careful attention to minimizing background contamination is critical for achieving low detection limits. The provided experimental parameters serve as a strong foundation, which should be further optimized and validated by individual laboratories for their specific instrumentation and sample matrices. This method is suitable for quality control, regulatory compliance, and human exposure assessment studies.

References

- 1. Exposure marker discovery of di-2(propylheptyl) phthalate using ultra-performance liquid chromatography-mass spectrometry and a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exposure marker discovery of di-2(propylheptyl) phthalate using ultra-performance liquid chromatography-mass spectrometry and a rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 4. researchgate.net [researchgate.net]

- 5. agilent.com [agilent.com]

- 6. sciex.com [sciex.com]

- 7. sciex.com [sciex.com]

- 8. sciex.com [sciex.com]

- 9. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Sample Preparation for Phthalate Analysis in Water Samples

AN-0012

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phthalates, or phthalate (B1215562) esters, are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility, durability, and longevity of plastics, particularly polyvinyl chloride (PVC).[1][2] They are found in a vast array of consumer and industrial products, including food packaging, medical devices, toys, and building materials.[1][3] Because phthalates are not chemically bound to the polymer matrix, they can leach into the environment, leading to widespread contamination of water sources.[1][4] Due to their potential endocrine-disrupting properties and other adverse health effects, monitoring phthalate levels in water is a critical concern.[5][6] The U.S. Environmental Protection Agency (EPA) regulates several phthalates in drinking water and has established standardized methods for their analysis.[5][7][8]

Accurate and reliable quantification of phthalates in water samples presents a significant analytical challenge due to their ubiquitous presence in the laboratory environment, which can lead to sample contamination and artificially high readings.[3][4][9] Therefore, meticulous sample preparation is paramount to achieving accurate results. This application note provides detailed protocols for the extraction of phthalates from water samples using Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Workflow

The overall workflow for phthalate analysis in water samples is depicted below.

Caption: Workflow for Phthalate Analysis in Water.

Minimizing Laboratory Contamination

Phthalates are ubiquitous in the laboratory, and preventing contamination is the most critical aspect of accurate analysis.[3][4][9] Common sources of contamination include plastic labware, solvents, reagent bottle caps (B75204), and even laboratory air.[3][4][10]

Key Contamination Prevention Protocols:

-

Use Glassware Exclusively: All sample collection containers, labware (beakers, graduated cylinders, etc.), and extraction funnels must be made of glass.[8][10][11] Avoid all plastic items, including pipette tips, syringes, and sample vials, unless they are certified as phthalate-free.[3][10]

-

Thorough Glassware Cleaning: Clean all glassware meticulously. This can be achieved by washing with a suitable detergent, rinsing with phthalate-free water, and then solvent-rinsing with acetone (B3395972) or methylene (B1212753) chloride. Baking glassware at a high temperature (e.g., 400°C) can also help remove residual phthalates.

-